molecular formula C13H10N2S B106921 (2-Anilinophenyl) thiocyanate CAS No. 15973-81-6

(2-Anilinophenyl) thiocyanate

Cat. No.: B106921
CAS No.: 15973-81-6
M. Wt: 226.3 g/mol
InChI Key: CMJVGJCIBWJCTK-UHFFFAOYSA-N
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Description

(2-Anilinophenyl) thiocyanate (CAS: 73908-98-2), also known as [2-oxo-2-(N-phenylanilino)ethyl] thiocyanate, is an aromatic thiocyanate derivative with the molecular formula C₁₅H₁₂N₂OS . Structurally, it consists of a thiocyanate (-SCN) group attached to a diphenylacetamide backbone. This compound is part of a broader class of thiocyanate-containing organic molecules, which are characterized by their reactivity and diverse applications in synthetic chemistry and materials science.

Properties

CAS No.

15973-81-6

Molecular Formula

C13H10N2S

Molecular Weight

226.3 g/mol

IUPAC Name

(2-anilinophenyl) thiocyanate

InChI

InChI=1S/C13H10N2S/c14-10-16-13-9-5-4-8-12(13)15-11-6-2-1-3-7-11/h1-9,15H

InChI Key

CMJVGJCIBWJCTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2SC#N

Synonyms

Thiocyanic acid 2-anilinophenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates
Compound Molecular Formula Melting Point (°C) Key Functional Groups Electrophilicity
This compound C₁₅H₁₂N₂OS Not reported Diphenylacetamide, -SCN Moderate
Benzyl thiocyanate C₈H₇NS ~25 (liquid) Benzyl, -SCN Low
2-(3-Chlorophenyl)-2-oxoethyl C₁₀H₆ClNOS 144–148 Chlorophenyl, ketone, -SCN High
Methyl thiocyanate C₂H₃NS - Aliphatic, -SCN Very low

Research Findings and Mechanistic Insights

  • Electrophilicity and Reactivity : The thiocyanate group’s reactivity is modulated by adjacent substituents. For example, electron-withdrawing groups (e.g., Cl, carbonyl) enhance electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions .
  • Biological Activity: Aromatic thiocyanates generally exhibit lower acute toxicity than aliphatic analogs due to slower cyanide release.
  • Coordination Chemistry : Thiocyanate’s ambidentate nature allows diverse coordination modes (e.g., N- or S-bonded), enabling the synthesis of structurally varied metal-organic frameworks .

Q & A

Q. How can conflicting Hofmeister series interpretations for thiocyanate be reconciled?

  • Methodological Answer : Surface-sensitive techniques (e.g., AFM) reveal thiocyanate’s preferential partitioning at interfaces, explaining its dual role as a chaotrope (bulk) and structure-maker (interface). Combining DLS (hydrodynamic radius) and QCM (adsorption kinetics) resolves apparent contradictions .

Applications in Advanced Materials

Q. What role does thiocyanate play in enhancing supercapacitor performance of MoS₂ microflowers?

  • Methodological Answer : Ammonium thiocyanate acts as a structure-directing agent, expanding MoS₂ interlayer spacing (from 6.2 Å to 9.8 Å) via redox relay. This increases specific capacitance (from 120 F/g to 450 F/g) in supercapacitors, validated through CV and EIS .

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